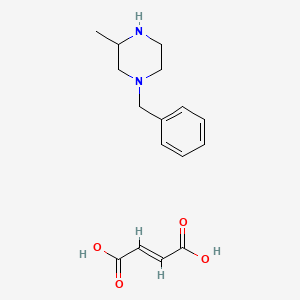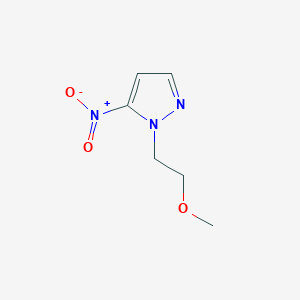
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid. This compound is primarily used in proteomics research and has a molecular formula of C28H51N3O4 with a molecular weight of 493.72 . It is known for its role as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from sphingosine. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sphingosine molecule is replaced by an azide ion. The pivaloyl groups are then introduced through esterification reactions using pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is primarily used in proteomics research. It serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . Additionally, it inhibits calmodulin-dependent enzymes, making it a valuable tool in studying signal transduction pathways and enzyme regulation .
Mecanismo De Acción
The compound exerts its effects by inhibiting protein kinase C activity and phorbol dibutyrate binding. This inhibition is likely due to the interaction of the azido group with the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. The pivaloyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-1-pivaloyl-D-erythro-Sphingosine: This compound is also a derivative of sphingosine and serves as a selective inhibitor of protein kinase C activity.
Sphingosine: The parent compound, which is a key component of sphingolipids and plays a crucial role in cell signaling and membrane structure.
Uniqueness
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is unique due to the presence of both azido and pivaloyl groups, which confer specific inhibitory properties and enhance its utility in proteomics research. The dual pivaloyl groups may provide increased stability and specificity compared to similar compounds with only one pivaloyl group.
Propiedades
Fórmula molecular |
C28H51N3O4 |
|---|---|
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H51N3O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(35-26(33)28(5,6)7)23(30-31-29)22-34-25(32)27(2,3)4/h20-21,23-24H,8-19,22H2,1-7H3/b21-20+/t23-,24+/m0/s1 |
Clave InChI |
JLUIQNXSWIOAHS-UVAUYHEJSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
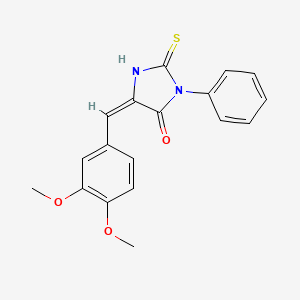

![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)
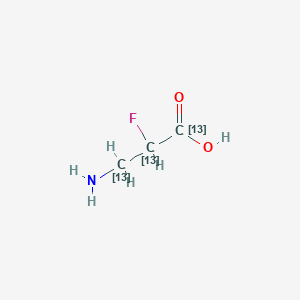

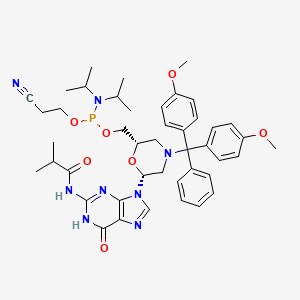
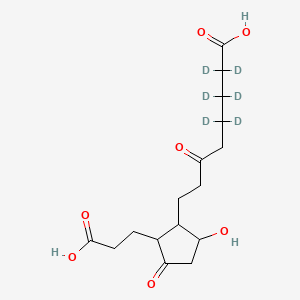
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)

